Home > Products > Screening Compounds P9925 > alpha-Methyltryptamine
alpha-Methyltryptamine - 299-26-3

alpha-Methyltryptamine

Catalog Number: EVT-271036
CAS Number: 299-26-3
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-methyltryptamine is a tryptamine derivative having a methyl substituent at the alpha-position.
Alpha-methyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Indopan (alpha-methyltryptamine) is a stimulant and psychoactive drug which produces effects similar to 3,4-methylenedioxy-N-methylamphetamine (MDMA), despite being structurally dissimilar. It was developed in the 1960's by Upjohn with the intention for use as an antidepressant. In the 1990's, indopan became regulated as a Schedule I controlled substance in the United states.
Overview

Alpha-Methyltryptamine is a synthetic compound belonging to the tryptamine class, characterized by a methyl group attached to the alpha carbon of the tryptamine structure. This modification alters its pharmacological properties compared to its parent compound, tryptamine. Alpha-Methyltryptamine has been studied for its psychoactive effects and potential therapeutic applications, particularly in the context of serotonin receptor modulation.

Source and Classification

Alpha-Methyltryptamine is classified as a substituted tryptamine, sharing structural similarities with neurotransmitters such as serotonin (5-hydroxytryptamine). Its chemical classification places it alongside other psychoactive compounds like amphetamines, indicating a potential for stimulant and hallucinogenic effects .

Synthesis Analysis

The synthesis of alpha-Methyltryptamine can be achieved through multiple methods, with two primary routes being widely recognized:

  1. Nitroaldol Condensation: This method involves the reaction between indole-3-carboxaldehyde and nitroethane under ammonium acetate catalysis, producing 1-(3-indolyl)-2-nitropropene-1. This intermediate can then be reduced using lithium aluminum hydride or copper(II) chloride in conjunction with sodium borohydride to yield alpha-Methyltryptamine .
  2. Condensation with Hydroxylamine: Another synthesis route involves the condensation of indole-3-acetone with hydroxylamine, followed by reduction of the resulting ketoxime using lithium aluminum hydride .

These methods highlight the versatility in synthesizing alpha-Methyltryptamine from various indole derivatives, facilitating research into its properties and applications.

Molecular Structure Analysis

Alpha-Methyltryptamine has a molecular formula of C11H14N2. Its structure features an indole ring system with an ethylamine side chain. The presence of the methyl group at the alpha position is crucial for its biological activity.

Structural Data

  • Molecular Weight: 174.24 g/mol
  • Chemical Structure:
    • The indole moiety consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
    • The ethylamine side chain contributes to its interaction with serotonin receptors.

The structural configuration allows alpha-Methyltryptamine to mimic serotonin's action within the central nervous system, influencing various neurochemical pathways .

Chemical Reactions Analysis

Alpha-Methyltryptamine participates in several chemical reactions that are relevant to its pharmacological profile:

  • Receptor Binding: Alpha-Methyltryptamine exhibits affinity for serotonin receptors, particularly 5-HT2 and 5-HT1B subtypes. The binding interactions can lead to various physiological effects, including changes in mood and perception .
  • Metabolism: Upon administration, alpha-Methyltryptamine undergoes metabolic transformations that may involve oxidative deamination and conjugation reactions, leading to various metabolites detectable in biological samples .

Understanding these reactions is essential for elucidating the compound's pharmacokinetics and potential therapeutic effects.

Mechanism of Action

The mechanism of action of alpha-Methyltryptamine primarily involves its interaction with serotonin receptors. It acts as an agonist at these sites, leading to increased serotonergic activity within the brain. This modulation can result in enhanced mood and altered sensory perception.

Data on Receptor Affinity

Studies have shown that alpha-Methyltryptamine exhibits enantioselectivity at serotonin receptor subtypes, meaning that different stereoisomers may have varying affinities for these receptors. For instance, certain modifications on the aromatic substituents can influence binding efficacy at both 5-HT2 antagonist and 5-HT1B receptor sites .

Physical and Chemical Properties Analysis

Alpha-Methyltryptamine is typically encountered as a white crystalline powder. Its physical and chemical properties include:

  • Melting Point: Approximately 106–107 °C
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide
  • Stability: The compound's stability can be affected by factors such as light exposure and temperature variations.

These properties are critical for handling and storage during research applications .

Applications

Alpha-Methyltryptamine has garnered interest within scientific research due to its psychoactive properties and potential therapeutic applications:

  • Psychopharmacology: Investigated for its effects on mood disorders and anxiety through modulation of serotonin pathways.
  • Neuroscience Research: Used as a tool to study serotonin receptor interactions and their implications for mental health.
  • Analytical Chemistry: Employed in metabolite profiling studies to understand its metabolic fate in biological systems .
Synthesis and Structural Analogues

Historical Synthesis Routes and Methodological Evolution

The initial synthesis of α-methyltryptamine (αMT) dates to pre-1960s methodologies, with early reports appearing as early as 1929 [1]. The foundational approach employed a nitroaldol condensation between indole-3-carboxaldehyde and nitroethane under ammonium acetate catalysis. This reaction yielded 1-(3-indolyl)-2-nitropropene-1 as a key intermediate, which was subsequently reduced to the primary amine using lithium aluminum hydride (LAH) [1]. This route established the core α-alkylated tryptamine structure characteristic of αMT and related compounds. An alternative historical pathway involved the condensation of indole-3-acetone with hydroxylamine, forming a ketoxime intermediate. Reduction of this oxime with LAH similarly afforded αMT, though this method presented challenges in yield optimization and purity [1] [4].

Methodological evolution focused on improving stereoselectivity and yield, particularly for novel analogues. The discovery of αMT's psychoactive properties in the 1960s spurred refinements. Modern adaptations often utilize catalytic hydrogenation (e.g., using palladium on carbon) or sodium borohydride reductions as safer alternatives to LAH for the nitropropene reduction step [8]. Furthermore, the development of asymmetric synthesis techniques became crucial for accessing enantiomerically pure αMT and its derivatives, recognizing the significant pharmacological differences between the (S)- and (R)-enantiomers. For instance, resolving racemates or employing chiral auxiliaries during synthesis allows for the production of specific enantiomers with tailored activity [5] [8].

Table 1: Evolution of Key Synthetic Methods for αMT and Core Analogues

Time PeriodPrimary MethodKey IntermediateReduction MethodKey Advancements
Pre-1960sNitroaldol Condensation1-(3-Indolyl)-2-nitropropene-1LiAlH₄Established core α-alkyltryptamine synthesis
1960sKetoxime FormationIndol-3-yl acetone oximeLiAlH₄Alternative route explored
1970s-PresentRefined Nitroaldol1-(3-Indolyl)-2-nitropropene-1Catalytic H₂ (Pd/C), NaBH₄Safer reductions, improved yields
Late 20th C-PresentAsymmetric SynthesisChiral nitroolefins/aminesStereoselective reduction/chiral resolutionProduction of enantiopure pharmacologically active isomers

Structural Analogues and Derivatives: Comparative Pharmacological Profiles

Structural modification of the αMT scaffold occurs primarily at three sites: the indole ring, the alpha carbon alkyl chain, and the terminal amine. These modifications profoundly impact receptor affinity, transporter activity, and metabolic stability.

  • Alpha-Alkyl Chain Variation:
  • α-Ethyltryptamine (αET, Monase): Replacing the alpha-methyl with an ethyl group yields αET. While sharing αMT's monoamine releasing properties, αET exhibits reduced potency as a monoamine oxidase inhibitor (MAOI) and shows greater selectivity as a serotonin releasing agent (SRA) with EC₅₀ values of 23 nM (5-HT), 232 nM (DA), and 640 nM (NE) [1] [6]. It was clinically used briefly as an antidepressant but withdrawn due to toxicity concerns, notably serotonergic neurotoxicity akin to MDMA [1].
  • α-Methylisotryptamine (isoAMT): This structural isomer relocates the side chain from the indole 3-position to the 1-position (pyrrole nitrogen). The (-)-enantiomer of isoAMT acts as a preferential serotonin-norepinephrine releasing agent (SNRA) (EC₅₀: 5-HT=177 nM, NE=81 nM, DA=1062 nM) and exhibits affinity for 5-HT₂ receptors [7]. Its distinct structure results in markedly different pharmacology and toxicology compared to αMT, including reduced abuse potential in animal models [7].
  • Indole Ring Substitution:
  • 4-Methyl-αMT (4-Me-αMT, MP-809): Addition of a methyl group at the indole 4-position shifts the profile towards antidepressant effects with minimal hallucinogenic activity at therapeutic doses (20-60 mg oral). Preclinical studies showed it partially reversed reserpine-induced depression in rodents (up to 60% reversal at 50 mg/kg) but lacked the hyperlocomotion and near-complete reversal (95%) seen with αMT (15 mg/kg). It possesses very weak MAO inhibition compared to αMT [4].
  • 5-Methoxy-αMT (5-MeO-αMT): Methoxylation at the 5-position significantly enhances potency at serotonin receptors but reduces monoamine releasing efficacy (EC₅₀: 5-HT=460 nM, DA=8900 nM, NE=1500 nM) [1] [6]. This compound is known for potent psychedelic effects.
  • 5-Fluoro-αMT (5-F-αMT): This halogenated derivative is a potent dopamine releaser (EC₅₀=31.8 nM) while retaining significant serotonin releasing activity (EC₅₀ typically <140 nM) [6]. This profile highlights how halogen substitution can enhance dopaminergic activity.
  • 7-Chlorotryptamine: Though not α-alkylated, this illustrates the impact of 7-halo substitution, resulting in very potent serotonin release (EC₅₀=8 nM) [6].
  • Stereochemistry: The alpha carbon chirality critically determines activity. (S)-(+)-αMT is significantly more behaviorally active in discriminative stimulus assays (e.g., trained to recognize DOM, a phenethylamine hallucinogen) than the (R)-(-)-enantiomer. Intriguingly, the more potent (S)-αMT isomer possesses the opposite absolute configuration to the more potent (R)-(-) isomer of the phenethylamine hallucinogen DOM, suggesting complex stereochemical requirements at a potential common site or differing mechanisms [5].

Table 2: Comparative Pharmacology of Key αMT Analogues [1] [4] [5]

CompoundSubstitution PatternMonoamine Release EC₅₀ (nM)5-HT₂A Agonism EC₅₀ (nM) / Emax (%)Primary Behavioral/Clinical Profile
αMTNone (reference)5-HT: 22-68; DA: 79-112; NE: 79-18023 / 103Psychedelic, Stimulant, Entactogen, (Weak MAOI)
αETα-Ethyl5-HT: 23; DA: 232; NE: 640 (78% Emax)>10,000 / 21Antidepressant (historical), Serotonergic Neurotoxin
isoAMT (-)1-(2-Aminopropyl)5-HT: 177; NE: 81; DA: 1062Affinity shown (exact EC₅₀ n/r)Preferential SNRA, Reduced Abuse Potential
4-Me-αMT4-MethylNot Reported (Weak MAOI)Not ReportedAntidepressant (preclinical/clinical studies), Minimal Hallucinogen
5-MeO-αMT5-Methoxy5-HT: 460; DA: 8900; NE: 15002.0–8.4 / NDPotent Psychedelic (reduced releasing efficacy)
5-F-αMT5-FluoroDA: 31.8; 5-HT: <140 (typ.)Not ReportedPotent DA/5-HT Releaser
7-Cl-Tryptamine7-Chloro (No α-methyl)5-HT: 8Not ReportedPotent SRA

(Abbreviations: n/r = not reported; ND = no data; typ. = typical value for fluoro-tryptamines; Emax = maximal efficacy; SNRA = Serotonin-Norepinephrine Releasing Agent; SRA = Serotonin Releasing Agent)

Synthetic Pathways for Novel α-Alkylated Tryptamines

The synthesis of novel α-alkylated tryptamines builds upon classic routes but incorporates advanced strategies for introducing diverse substituents and achieving enantiocontrol.

  • Ring-Substituted Analogues: Synthesis typically begins with functionalized indoles. For example, 4-methylindole, 5-fluoroindole, or 6-hydroxyindole serve as starting materials. These substituted indoles undergo:
  • Vilsmeier-Haack formylation to yield 3-carboxaldehydes.
  • Nitroaldol condensation with nitroethane or other nitroalkanes (e.g., nitropropane for α-ethyl homologues) to form nitroalkene intermediates.
  • Reduction of the nitro group using LAH, catalytic hydrogenation, or alternative reductants (e.g., Zn/HCl) to afford the primary amine (e.g., 4-Me-αMT, 5-F-αMT, 6-OH-αMT) [1] [4] [8]. Halogenated precursors (e.g., 5-bromo or 5-chloroindole) also allow for further derivatization via cross-coupling reactions (e.g., Suzuki, Heck) post-amine formation [6].
  • Alpha-Branched Analogues: Introducing alkyl groups larger than methyl (e.g., ethyl, propyl) at the alpha carbon requires condensation of the indole-3-carboxaldehyde with the appropriate nitroalkane (e.g., nitropropane for α-ethyl, nitrobutane for α-propyl). Reduction of the resulting nitroalkene then yields αET, α-propyltryptamine, etc. [1] [6]. Synthesis of α,N-dialkyltryptamines (e.g., α,N-DMT) involves:
  • Initial synthesis of the α-alkylated tryptamine core.
  • N-Alkylation (e.g., reductive amination, alkyl halide displacement) on the terminal amine [1] [8]. BK-NM-AMT (a β-keto N-methylated derivative) exemplifies further complexity, synthesized via specialized routes like Claisen condensations or Michael additions onto appropriately functionalized indole intermediates [1].
  • Enantioselective Synthesis: Accessing pure enantiomers is critical for pharmacological evaluation and potential therapeutic development. Key strategies include:
  • Chiral Resolution: Separation of racemic mixtures (e.g., via diastereomeric salt formation with chiral acids like tartaric acid) [5] [8].
  • Chiral Pool Synthesis: Utilizing enantiopure natural products as starting materials. For instance, reacting substituted indoles with enantiopure propylene oxide derivatives yields chiral intermediates that can be converted to amines with retention of configuration (e.g., synthesis of (+)- and (-)-5-fluoro-α-methylisotryptamine) [6] [7].
  • Asymmetric Catalysis: Employing chiral catalysts during key steps like the nitroaldol condensation or the reduction of nitroalkenes/imines to achieve enantioselectivity [8]. This represents the most advanced and potentially scalable modern approach for novel α-alkyltryptamines.

Table 3: Synthetic Strategies for Novel α-Alkylated Tryptamine Analogues

Analogue ClassKey Structural FeatureCore Synthetic StrategySpecialized Steps/ChallengesExample Compounds
Ring-SubstitutedHalogen, Alkoxy, Alkyl at indole 4-,5-,6-,7-Vilsmeier-Haack on substituted indole → Nitroaldol → ReductionFunctional group compatibility; Regioselective ring substitution4-Me-αMT, 5-F-αMT, 5-Cl-αMT, 6-OH-αMT, 7-Cl-αMT
Alpha-Branched (Homologated)α-Ethyl, α-PropylNitroaldol with larger nitroalkane (nitropropane, nitrobutane) → ReductionPotential for lower yields with bulkier groups; Altered pharmacologyαET, αPT
N-AlkylatedN-Methyl, N,N-DimethylN-Alkylation of α-alkyltryptamine core (Reductive amination, Alkyl halide)Chemoselectivity (avoiding O-alkylation); Over-alkylation controlα,N-DMT, α,N,N-TMT
Complex Derivativesβ-Keto, N-Methyl-β-ketoSpecialized routes (Claisen, Michael addition)Increased synthetic complexity; Stability of β-keto groupBK-NM-AMT
Enantiopure(S)- or (R)- configurationChiral resolution; Chiral pool (epoxides); Asymmetric catalysisAchieving high enantiomeric excess (ee); Scalability(S)-(+)-αMT, (R)-(-)-αMT, (-)-isoAMT

Comprehensive List of α-Methyltryptamine-Related Compounds

Properties

CAS Number

299-26-3

Product Name

alpha-Methyltryptamine

IUPAC Name

1-(1H-indol-3-yl)propan-2-amine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3

InChI Key

QSQQQURBVYWZKJ-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)N

Solubility

Soluble in DMSO

Synonyms

alpha-methyltryptamine
indopan
indopan hydrochloride
indopan hydrochloride, (+-)-isomer
indopan mesylate
indopan monoacetate
indopan monoacetate, (S)-isomer
indopan monohydrochloride
indopan monohydrochloride, (+-)-isomer
indopan monohydrochloride, (R)-isomer
indopan monohydrochloride, (S)-isomer
indopan monotosylate, (R)-isomer
indopan monotosylate, (S)-isomer
indopan, (+-)-isomer
indopan, (R)-isomer
indopan, (S)-isome

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.